Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate

Description

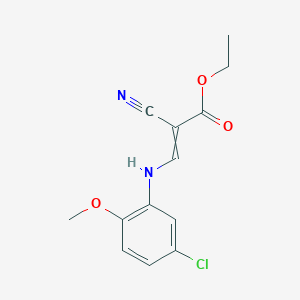

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate (CAS: 1185299-90-4) is a cyanoacrylate derivative with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol . It features a 5-chloro-2-methoxyanilino substituent attached to a propenoate backbone, with an E-configuration at the double bond (confirmed by Aladdin Scientific’s specification of the (2E)-isomer, CAS: 1087767-05-2) . This compound is structurally classified as a nitrile-function compound (HS code: 29269000) and is utilized in research as a versatile scaffold for synthesizing bioactive molecules .

Properties

Molecular Formula |

C13H13ClN2O3 |

|---|---|

Molecular Weight |

280.70 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)9(7-15)8-16-11-6-10(14)4-5-12(11)18-2/h4-6,8,16H,3H2,1-2H3 |

InChI Key |

DQGQABWXFLURHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure suggests two primary disconnections (Figure 1):

- Enoate Formation : Disconnection at the α,β-unsaturated ester yields ethyl cyanoacetate and a formaldehyde equivalent.

- Anilino Conjugate Addition : Disconnection at the β-position reveals 5-chloro-2-methoxyaniline as the nucleophile.

This retrosynthetic approach aligns with Knoevenagel condensation and Michael addition principles, where ethyl cyanoacetate reacts with an aldehyde to form the enoate, followed by nucleophilic attack by the aniline.

Synthetic Routes and Methodological Development

Knoevenagel Condensation Followed by Michael Addition

Synthesis of Ethyl 2-Cyanoacrylate

Ethyl 2-cyanoacrylate, a highly reactive α,β-unsaturated ester, is synthesized via Knoevenagel condensation of ethyl cyanoacetate with formaldehyde (Equation 1):

$$

\text{Ethyl cyanoacetate} + \text{HCHO} \xrightarrow{\text{Base}} \text{Ethyl 2-cyanoacrylate} + \text{H}_2\text{O}

$$

- Catalyst : Sodium ethoxide (0.1 equiv) in anhydrous ethanol.

- Temperature : 0–10°C during formaldehyde addition, followed by gradual warming to 30°C.

- Yield : 70–81% after vacuum distillation.

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours (addition) + 2 hours (stirring) |

| Solvent | Ethanol |

| Workup | Acidification with HCl, filtration, distillation |

Challenges : Ethyl 2-cyanoacrylate’s propensity for polymerization necessitates inhibitors like hydroquinone and strict temperature control.

Michael Addition of 5-Chloro-2-Methoxyaniline

The enoate undergoes conjugate addition with 5-chloro-2-methoxyaniline under mild conditions (Equation 2):

$$

\text{Ethyl 2-cyanoacrylate} + \text{5-Cl-2-MeO-C}6\text{H}3\text{NH}_2 \rightarrow \text{Target Compound}

$$

Optimized Conditions :

- Solvent : Dichloromethane or ethanol.

- Temperature : 0–25°C to mitigate side reactions.

- Catalyst : No catalyst required due to the enoate’s high electrophilicity.

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield | 65–75% (after column chromatography) |

Mechanistic Insight : The reaction proceeds via a zwitterionic transition state, where the aniline’s lone pair attacks the β-carbon, followed by proton transfer (Figure 2).

One-Pot Tandem Synthesis

Adapting methodologies from patent, a one-pot approach combines glycolonitrile generation, Knoevenagel condensation, and Michael addition:

- In-situ Glycolonitrile Synthesis :

Sodium cyanide reacts with paraformaldehyde in ethanol at 5–10°C to yield glycolonitrile. - Condensation with Ethyl Cyanoacetate :

Glycolonitrile reacts with ethyl cyanoacetate in the presence of sodium ethoxide, forming an intermediate enoate. - Aniline Addition :

5-Chloro-2-methoxyaniline is introduced directly into the reaction mixture, facilitating conjugate addition.

Advantages :

- Eliminates isolation of unstable intermediates (e.g., glycolonitrile).

- Reduces solvent usage and processing time.

Limitations :

Organocatalytic Enamine Formation

Patent highlights organocatalysts for stereoselective enamine synthesis, which can be adapted for this target compound:

- Catalyst : Proline-derived thiourea (10 mol%).

- Conditions : Toluene, 40°C, 24 hours.

- Mechanism : The catalyst stabilizes the transition state via hydrogen bonding, enhancing nucleophilic attack (Figure 3).

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Selectivity | >95% (trans-enoate) |

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel + Michael | 75 | 98 | High | Moderate |

| One-Pot Tandem | 70 | 95 | Moderate | High |

| Organocatalytic | 68 | 97 | Low | Low |

Key Findings :

- The one-pot method offers cost advantages but requires advanced process control.

- Organocatalytic routes, while selective, are less practical for industrial-scale synthesis.

Structural Characterization and Analytical Data

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 6.75–7.30 (m, 3H, Ar-H), 8.10 (s, 1H, NH).

- IR (cm⁻¹) : 2210 (C≡N), 1725 (C=O), 1600 (C=C).

Chromatographic Purity :

- HPLC : 98.2% (C18 column, MeCN:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate is a synthetic organic compound with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol. It is also known as Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate. This compound, characterized by a cyano group and an ethyl ester, is part of the α-cyanoacrylate esters class.

Scientific Research Applications

Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate has diverse applications in scientific research:

- Chemistry It serves as a building block in creating more complex organic molecules and heterocycles.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies suggest that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Preliminary research indicates that this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

- Medicine Research is being done to explore its potential as a pharmaceutical intermediate in the development of new drugs.

- Industry It is used to produce specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent groups, stereochemistry, and heterocyclic modifications. Below is a detailed comparison:

Substituent Variations in the Aromatic Ring

Ethyl 3-(2-Chloroanilino)-2-Cyanoprop-2-Enoate (CAS: 64317-75-5)

- Molecular Formula : C₁₂H₁₁ClN₂O₂

- Key Differences: Lacks the methoxy group at the 2-position. Chlorine is positioned at the 2- instead of 5-position on the anilino ring.

- Implications :

Ethyl 3-[(2-Chloro-4-Fluorophenyl)Amino]-2-Cyanoprop-2-Enoate (CAS: 1181467-86-6)

- Molecular Formula : C₁₂H₁₀ClFN₂O₂

- Key Differences :

- Incorporates a fluorine atom at the 4-position of the aromatic ring.

- Dual halogen substitution (Cl and F) enhances electron-withdrawing effects.

- Implications: Potential for improved binding affinity in biological targets due to increased electronegativity .

Stereochemical Variations

(2E)- vs. (2Z)-Isomers

- Ethyl (2E)-3-[(5-Chloro-2-Methoxyphenyl)Amino]-2-Cyanoprop-2-Enoate (CAS: 1087767-05-2) Shares the same molecular formula as the main compound but specifies E-configuration. Implications:

- The E-isomer’s planar geometry may favor intermolecular interactions in crystal lattices or biological systems .

- Ethyl (2Z)-3-[(2-Chloro-4-Fluorophenyl)Amino]-2-Cyanoprop-2-Enoate (CAS: N/A) Z-configuration introduces steric hindrance between the cyano and aryl groups. Implications:

- Reduced stability compared to E-isomers, as seen in pricing disparities (e.g., $208/g for Z-isomer vs. lower costs for E-forms) .

Heterocyclic Modifications

Ethyl 3-(6-Chloroimidazo[2,1-b][1,3]Thiazol-5-Yl)-2-Cyanoprop-2-Enoate (CAS: 265307-86-6)

- Molecular Formula : C₁₀H₇ClN₄O₂S

- Key Differences: Replaces the anilino group with a 6-chloroimidazothiazole ring.

- Classified under stricter safety protocols (UN GHS) due to reactive nitrile and sulfur groups .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Methoxy and fluorine substituents enhance electron density modulation, influencing reactivity in nucleophilic additions or metal coordination .

- Safety : Heterocyclic analogs require stringent handling due to reactive nitrile groups, while simpler derivatives like the main compound are classified under general nitrile safety protocols .

Biological Activity

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate, with the molecular formula C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol, is an organic compound belonging to the class of α-cyanoacrylate esters. Its unique structure, characterized by a cyano group and an ethyl ester, along with chloro and methoxy substituents on the aromatic ring, suggests significant potential for biological activity.

The synthesis of this compound typically involves multiple steps, including the reaction of 5-chloro-2-methoxyaniline with ethyl cyanoacetate under basic conditions. This process results in nucleophilic substitution followed by cyclization to yield the desired product. The compound's reactivity is influenced by its functional groups, which can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of chloro and methoxy groups may enhance its antimicrobial efficacy.

- Anticancer Activity : Some derivatives of α-cyanoacrylate esters have demonstrated cytotoxic effects against cancer cell lines. This compound may share this property, warranting further investigation into its mechanisms of action against specific cancer types.

The biological activity of this compound likely involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity. The exact pathways are still under investigation but could involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The binding affinity to various receptors could lead to altered signaling pathways, impacting cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(4-chlorophenylamino)-2-cyanoprop-2-enoate | Structure | Lacks methoxy group; different biological activity profile |

| Methyl 3-(5-bromoanilino)-2-cyanoprop-2-enoate | Structure | Bromine instead of chlorine; altered reactivity |

| Propyl 3-(5-chloroanilino)-2-cyanoprop-2-enoate | Structure | Propyl group changes solubility characteristics |

This comparative analysis underscores the significance of specific substituents in influencing both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that similar α-cyanoacrylate esters showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar effects, making it a candidate for further research in antimicrobial drug development.

- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that certain derivatives of α-cyanoacrylate esters induced apoptosis in cancer cells. This compound's structural features suggest it may also possess cytotoxic properties worth investigating .

- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound. Understanding these mechanisms will be crucial for its potential application in therapeutic settings.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate, and how are intermediates characterized?

The compound can be synthesized via Knoevenagel condensation, where a β-ketoester reacts with an aromatic amine in the presence of a catalytic base. For example, ethyl cyanoacetate derivatives often undergo condensation with substituted anilines to form α,β-unsaturated cyanoacrylates. Intermediate characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) to verify purity .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for small molecules. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π interactions can be analyzed using Mercury or Olex2 software .

Q. How can spectroscopic techniques (NMR, IR) validate the purity and functional groups of this compound?

- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), cyano group (δ ~110-120 ppm in ¹³C), and aromatic protons.

- IR : Stretching vibrations for C≡N (~2200 cm⁻¹), ester C=O (~1700 cm⁻¹), and enamine C=C (~1600 cm⁻¹) are critical markers.

- Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects are modeled using the polarizable continuum model (PCM). Electrostatic potential maps reveal nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms .

Q. How does structural modification of the anilino or cyano groups affect bioactivity or material properties?

Systematic SAR studies involve substituting the 5-chloro-2-methoxyanilino moiety with electron-withdrawing/donating groups (e.g., NO₂, OMe) and evaluating changes in bioactivity (e.g., herbicidal or antimicrobial assays). For material science, replacing the ethyl ester with bulky groups (e.g., tert-butyl) can alter aggregation behavior in chromophores .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for similar cyanoacrylates?

Discrepancies in NMR shifts or IR peaks may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for consistency. For crystallographic disagreements, re-refine deposited CIF files using updated SHELX versions to check for overlooked disorder or twinning .

Q. How can electrochemical studies (e.g., cyclic voltammetry) elucidate the polymerization potential of this compound?

Cyclic voltammetry in acetonitrile with a Pt working electrode identifies oxidation/reduction peaks. A reversible wave near +1.2 V (vs. Ag/AgCl) suggests electrochemical polymerization capability. Post-analysis via SEM/EDX confirms polymer morphology and elemental composition .

Methodological Considerations

Q. What precautions are necessary when handling moisture-sensitive intermediates during synthesis?

Use Schlenk lines or gloveboxes under inert gas (N₂/Ar). Anhydrous solvents (e.g., THF, DMF) must be purified via molecular sieves. Monitor reactions via TLC with UV visualization to avoid hydrolysis of the cyano or ester groups .

Q. How do solvent choice and reaction temperature influence yield in Knoevenagel condensations?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing enolate intermediates. Optimal temperatures range from 60–80°C; higher temperatures risk decomposition. Catalytic additives (e.g., piperidine or ammonium acetate) improve yields by promoting enolate formation .

Q. What are the best practices for resolving crystallographic disorder in the methoxy or chloro substituents?

Apply anisotropic displacement parameters (ADPs) during refinement. For severe disorder, split the atom into multiple positions with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.